molecular formula C9H13N3O2 B8047779 N,N-Diethyl-3-nitropyridin-2-amine

N,N-Diethyl-3-nitropyridin-2-amine

Cat. No.: B8047779
M. Wt: 195.22 g/mol
InChI Key: ORYHESSEVBCYSP-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol (monoisotopic mass: 195.1008). It features a pyridine ring substituted with a nitro group at the 3-position and a diethylamine group at the 2-position. This compound is typically synthesized via nucleophilic aromatic substitution or photoredox-catalyzed reactions, achieving high yields (e.g., 97% in one protocol) . Its physical state varies depending on the synthetic route; for instance, it has been reported as an orange oil in one study and as a crystalline solid in others.

Key spectroscopic data includes ¹H NMR (CDCl₃, 300 MHz): δ 8.28 (dd, J = 4.5, 1.7 Hz, 1H), 8.01 (dd, J = 8.0, 1.7 Hz, 1H), 6.63 (dd, J = 8.1, 4.5 Hz, 1H), 3.42 (q, J = 7.2 Hz, 4H), 1.20 (t, J = 7.2 Hz, 6H) . These signals reflect the electronic effects of the nitro and diethylamine groups on the pyridine ring.

Properties

IUPAC Name

N,N-diethyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-11(4-2)9-8(12(13)14)6-5-7-10-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYHESSEVBCYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by alkylation. One common method is the nitration of 2-aminopyridine to form 2-amino-3-nitropyridine, which is then subjected to alkylation using diethylamine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Major Products Formed

    Reduction: The major product is N,N-Diethyl-3-aminopyridin-2-amine.

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Products depend on the extent of oxidation and the specific conditions used.

Scientific Research Applications

N,N-Diethyl-3-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Nitro Position : The 3-nitro isomer (target compound) exhibits distinct electronic effects compared to the 5-nitro isomer. For example, the ¹H NMR of the 3-nitro derivative shows downfield shifts for aromatic protons due to stronger electron-withdrawing effects .
  • Physical State : The 3-nitro diethyl derivative is reported as an oil , while the 5-nitro diethyl analog forms a crystalline solid with zigzag chains via weak C–H···O interactions .

Reactivity Differences :

  • The 3-nitro group in the target compound enhances electrophilicity at the 2- and 6-positions of the pyridine ring, making it reactive toward nucleophilic substitution. In contrast, the 5-nitro isomer directs electrophilic attacks to different positions.

Crystallographic Insights

The 5-nitro diethyl derivative crystallizes in a monoclinic system (P2₁/n) with two independent molecules per asymmetric unit. Weak C–H···O interactions stabilize its structure, contrasting with the 3-nitro isomer, which lacks reported crystallographic data .

Biological Activity

N,N-Diethyl-3-nitropyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C9H13N3O2
  • Molecular Weight : Approximately 224.23 g/mol
  • Functional Groups : Nitro group (−NO2) at the 3-position and diethylamino group (−N(C2H5)2) at the 2-position of the pyridine ring.

The presence of these functional groups significantly influences the compound's reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes by binding to their active sites. The nitro group can participate in redox reactions, affecting the compound's reactivity with biological targets .
  • Redox Activity : The nitro group is known to undergo reduction, leading to the formation of reactive intermediates that can interact with biomolecules, including proteins and nucleic acids. This interaction can result in cellular damage or therapeutic effects depending on the context .
  • Pharmacophore and Toxicophore : The nitro group serves dual roles as a pharmacophore (promoting desired biological effects) and a toxicophore (potentially causing adverse effects), making it a subject of interest for drug design .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Nitro-containing compounds are recognized for their effectiveness against various pathogens. For instance:

CompoundActivityMechanism
MetronidazoleAntibacterialReduction to toxic intermediates that bind DNA
ChloramphenicolBroad-spectrumInhibition of protein synthesis

The mechanism involves the reduction of the nitro group to generate reactive species that can covalently bind to DNA, leading to cell death .

Antineoplastic Activity

Research indicates that nitro compounds, including derivatives of this compound, have shown promise in cancer therapy. They may induce apoptosis in cancer cells through mechanisms such as:

  • DNA Damage : Reactive intermediates formed during the reduction of the nitro group can cause DNA strand breaks.
  • Inhibition of Tumor Growth : Certain derivatives have been shown to inhibit tumor cell proliferation in vitro.

Case Studies

  • Anticancer Potential : A study evaluated various nitropyridine derivatives, including this compound, for their cytotoxic effects against different cancer cell lines. Results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting potential as anticancer agents.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of this compound against resistant strains of bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays, highlighting its potential as a novel antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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